Sub-nanomolar TrkA Enzyme Inhibition Potency Compared to Closest Patent Analogs
In a standardized enzyme-linked immunosorbent assay (ELISA) for TrkA kinase activity used to profile the entire patent series, this compound (disclosed as Example 60) achieves a TrkA IC50 of 1.3 nM [1]. This places it among the more potent, yet synthetically optimized, compounds in the series. It is less potent than the series' lead compound (IC50 = 0.6 nM), but demonstrates over a 20-fold improvement in potency compared to a closely related analog from the same scaffold, which had an IC50 of 27 nM [1]. This intra-series differentiation highlights the specific impact of the morpholinosulfonyl-tetrahydrobenzisoxazole substitution on kinase engagement.
| Evidence Dimension | TrkA enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | Lead compound of patent series (IC50 = 0.6 nM); Closely related structural analog (IC50 = 27 nM) |
| Quantified Difference | 2.2-fold less potent than series lead; 20.8-fold more potent than a close structural analog |
| Conditions | In vitro TrkA kinase ELISA assay (Immulon 4HBX 384-well microtiter format) as described in patent WO2015143654. |
Why This Matters
For researchers requiring a validated TrkA inhibitor with a specific sub-nanomolar potency profile that is not the maximal potency lead compound, this compound offers a well-characterized tool with a defined activity window, enabling dose-response studies without oversaturation of the target.
- [1] Intede Database. (n.d.). Target and Its Patented Drug(s) for TrkA (T07173). Representative Drug IC50 values from patent WO2015143654. Compound identified as D07VFQ (Example 60). View Source
